molecular formula C10H12ClI2NO3 B613170 3,5-Diiodotyrosine methyl ester hydrochloride, L- CAS No. 151266-48-7

3,5-Diiodotyrosine methyl ester hydrochloride, L-

Cat. No.: B613170
CAS No.: 151266-48-7
M. Wt: 483.47
InChI Key: RAXWZGMSMQUDTR-QRPNPIFTSA-N
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Description

3,5-Diiodotyrosine methyl ester hydrochloride, L-: is a chemical compound with the molecular formula C10H11NO3I2·HCl and a molecular weight of 483.5 . It is a derivative of the amino acid tyrosine, where the hydrogen atoms at the 3 and 5 positions of the benzene ring are replaced by iodine atoms. This compound is commonly used in biochemical research and has various applications in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diiodotyrosine methyl ester hydrochloride, L- typically involves the iodination of L-tyrosine followed by esterification. The iodination process can be carried out using iodine and an oxidizing agent such as sodium iodate in an acidic medium. The resulting diiodotyrosine is then esterified using methanol and hydrochloric acid to form the methyl ester hydrochloride .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 3,5-Diiodotyrosine methyl ester hydrochloride, L- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 3,5-Diiodotyrosine methyl ester hydrochloride, L- is used as a precursor for the synthesis of other iodinated compounds. It serves as a model compound for studying iodination reactions and the effects of iodine substitution on the properties of aromatic compounds .

Biology: In biological research, this compound is used to study the role of iodinated tyrosine derivatives in thyroid hormone biosynthesis. It is also used in immunological studies to generate antibodies that cross-react with thyroid hormones .

Medicine: In medicine, 3,5-Diiodotyrosine methyl ester hydrochloride, L- is used in the development of diagnostic assays for thyroid function. It is also investigated for its potential therapeutic applications in thyroid disorders .

Industry: In the industrial sector, this compound is used in the production of iodinated contrast agents for medical imaging. It is also used in the synthesis of specialty chemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 3,5-Diiodotyrosine methyl ester hydrochloride, L- involves its interaction with enzymes and receptors involved in thyroid hormone biosynthesis. The compound can be incorporated into thyroid hormone precursors, influencing the production and regulation of thyroid hormones. It targets enzymes such as iodotyrosine deiodinase, which catalyzes the dehalogenation of iodinated tyrosines .

Comparison with Similar Compounds

Uniqueness: 3,5-Diiodotyrosine methyl ester hydrochloride, L- is unique due to its dual iodination and esterification, which confer distinct chemical and biological properties. The esterification enhances its solubility and stability, making it more suitable for certain applications compared to its non-esterified counterparts .

Properties

IUPAC Name

methyl (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11I2NO3.ClH/c1-16-10(15)8(13)4-5-2-6(11)9(14)7(12)3-5;/h2-3,8,14H,4,13H2,1H3;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXWZGMSMQUDTR-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=C(C(=C1)I)O)I)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC(=C(C(=C1)I)O)I)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClI2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30164745
Record name 3,5-Diiodotyrosine methyl ester hydrochloride, L-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30164745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151266-48-7
Record name 3,5-Diiodotyrosine methyl ester hydrochloride, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151266487
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Diiodotyrosine methyl ester hydrochloride, L-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30164745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-DIIODOTYROSINE METHYL ESTER HYDROCHLORIDE, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/571I0W8JCU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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